![molecular formula C17H23ClN2O2 B10860133 [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is a complex organic compound featuring a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The bicyclo[3.3.1]nonane framework is a common motif in many biologically active molecules, making this compound of significant interest to researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Diazabicyclo Moiety: The diazabicyclo moiety is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the bicyclic amine with 4-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups. Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Typical reducing agents include LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety. Reagents such as NaOH (sodium hydroxide) or K₂CO₃ (potassium carbonate) can facilitate these reactions.
Major Products
Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the ester group results in the corresponding alcohol.
Substitution: Substitution reactions can replace the chlorine atom with various nucleophiles, forming different functionalized benzoates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure is similar to that of many natural products, making it a candidate for developing new therapeutic agents.
Medicine
Medically, the compound is investigated for its potential use in treating various diseases. Its structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] benzoate
- [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-methylbenzoate
Uniqueness
Compared to similar compounds, [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is unique due to the presence of the chlorine atom on the benzoate moiety. This chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets, enhancing its potential as a pharmacological agent.
Propriétés
Formule moléculaire |
C17H23ClN2O2 |
|---|---|
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14-/m1/s1 |
Clé InChI |
PMCPYLGCPSNSLS-ZIAGYGMSSA-N |
SMILES isomérique |
CCN1C[C@H]2CN(C[C@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
SMILES canonique |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)


![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
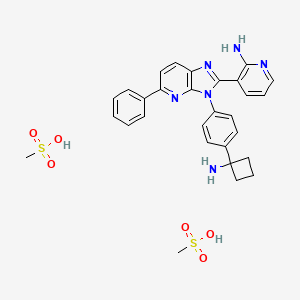

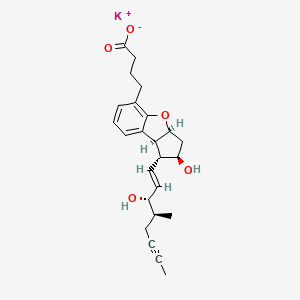
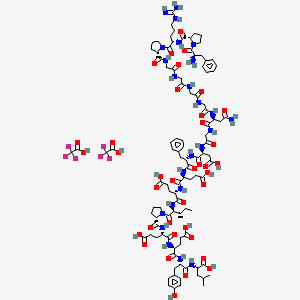
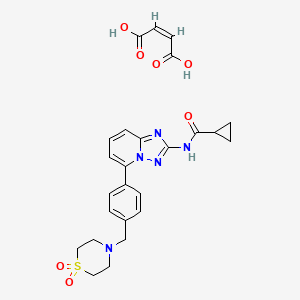
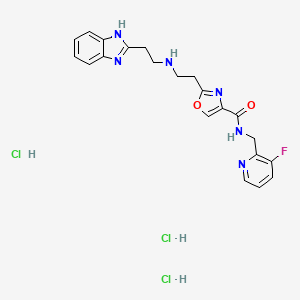

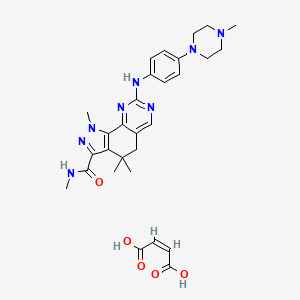
![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
